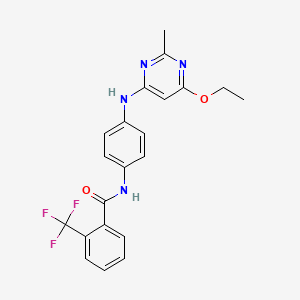
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H19F3N4O2 and its molecular weight is 416.404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Compound Structure and Properties
The compound features a unique structure characterized by:
- Pyrimidine Derivative : The presence of a 6-ethoxy-2-methylpyrimidine moiety.
- Amino Group : An amino group linked to a phenyl ring.
- Trifluoromethyl Group : Enhances lipophilicity and may influence pharmacokinetics.
This structural complexity suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : It is believed to inhibit key enzymes involved in disease pathways, potentially modulating cellular processes.
- Receptor Binding : Binding to specific receptors can alter signaling pathways, leading to therapeutic effects.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing pyrimidine and benzamide structures have shown promising results in inhibiting tumor growth:
The mechanism often involves apoptosis induction and cell cycle arrest in cancer cells.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Compounds with similar moieties have demonstrated efficacy against various pathogens:
| Compound Class | Activity Type | Reference |
|---|---|---|
| Sulfanilamide | Antibacterial | |
| Trimethoprim | Antibacterial |
Case Studies
- Antiviral Potential : A study on related heterocycles showed that certain derivatives effectively inhibited viral replication, suggesting that this compound may possess similar antiviral properties against viruses like HCV or HIV .
- Inhibition of Enzymatic Activity : A related compound demonstrated selective inhibition of HDAC enzymes, which are crucial in cancer therapy. The IC50 values for these inhibitors ranged from nanomolar to micromolar concentrations, indicating strong potential for further development .
Research Findings and Applications
The compound is being investigated for various applications:
- Medicinal Chemistry : As a lead compound for developing new drugs targeting cancer and viral infections.
- Biological Research : Used in studies focusing on enzyme inhibition and receptor interactions.
特性
IUPAC Name |
N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O2/c1-3-30-19-12-18(25-13(2)26-19)27-14-8-10-15(11-9-14)28-20(29)16-6-4-5-7-17(16)21(22,23)24/h4-12H,3H2,1-2H3,(H,28,29)(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXHYSQBWMPBNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














